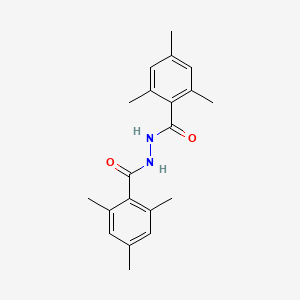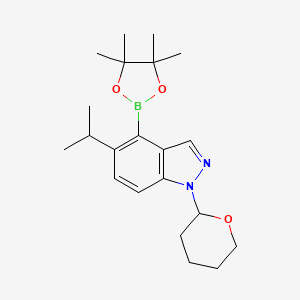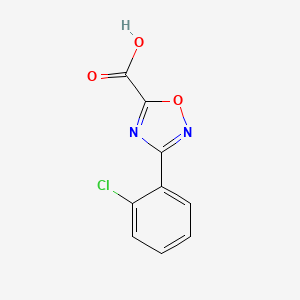
Fructo-oligosaccharide DP13/GF12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fructo-oligosaccharideDP13/GF12 is a type of fructooligosaccharide (FOS) composed of thirteen fructose units linked by β-(2→1)-glycosidic bonds with a single D-glucosyl unit at the non-reducing end. It is a naturally occurring oligosaccharide found in various plants, such as Morinda Officinalis. Fructo-oligosaccharides are known for their prebiotic properties, promoting the growth of beneficial gut bacteria and contributing to overall gut health.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fructo-oligosaccharideDP13/GF12 can be synthesized through the enzymatic hydrolysis of inulin, a polysaccharide found in many plants. The process involves the use of specific enzymes, such as inulinase, to break down inulin into shorter fructooligosaccharides. The reaction conditions typically include optimal pH and temperature to ensure efficient hydrolysis.
Industrial Production Methods: On an industrial scale, fructo-oligosaccharides are produced through the degradation of inulin or transfructosylation processes. These methods involve the use of microbial enzymes or chemical catalysts to convert inulin into fructooligosaccharides. The production process is carefully controlled to achieve the desired degree of polymerization and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Fructo-oligosaccharideDP13/GF12 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under specific conditions to achieve the desired transformation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite. The reaction is usually performed at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions. These reactions are often carried out in anhydrous conditions to prevent unwanted side reactions.
Substitution: Substitution reactions involve the replacement of functional groups in the fructooligosaccharide molecule. Reagents such as halides or alkylating agents are used, and the reactions are typically performed under controlled conditions to ensure selectivity.
Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of fructo-oligosaccharideDP13/GF12, as well as substituted derivatives with altered functional groups.
Scientific Research Applications
Fructo-oligosaccharideDP13/GF12 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying glycosidic bond formation and cleavage, as well as the mechanisms of enzymatic hydrolysis.
Biology: Fructo-oligosaccharides are known for their prebiotic effects, promoting the growth of beneficial gut bacteria and improving gut health.
Medicine: Research has shown that fructo-oligosaccharides can enhance immune function, reduce the risk of certain infections, and improve overall health.
Industry: Fructo-oligosaccharides are used as food additives and ingredients in various products, such as dietary supplements, functional foods, and beverages, due to their health benefits and sweetening properties.
Mechanism of Action
Fructo-oligosaccharideDP13/GF12 is similar to other fructooligosaccharides, such as fructo-oligosaccharideDP12/GF11 and fructo-oligosaccharideDP9/GF8. These compounds differ in their degree of polymerization and the number of fructose units they contain. Fructo-oligosaccharideDP13/GF12 is unique in its ability to provide a higher degree of prebiotic activity due to its longer chain length, which allows for more extensive fermentation by gut bacteria.
Comparison with Similar Compounds
Fructo-oligosaccharideDP12/GF11
Fructo-oligosaccharideDP9/GF8
Properties
Molecular Formula |
C78H132O66 |
|---|---|
Molecular Weight |
2125.8 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(3S,4S,5R)-2-[[(3S,4S,5R)-2-[[(3S,4S,5R)-2-[[(3S,4S,5R)-2-[[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C78H132O66/c79-1-26-39(93)52(106)53(107)66(131-26)144-78(65(119)51(105)38(13-91)143-78)25-130-77(64(118)50(104)37(12-90)142-77)24-129-76(63(117)49(103)36(11-89)141-76)23-128-75(62(116)48(102)35(10-88)140-75)22-127-74(61(115)47(101)34(9-87)139-74)21-126-73(60(114)46(100)33(8-86)138-73)20-125-72(59(113)45(99)32(7-85)137-72)19-124-71(58(112)44(98)31(6-84)136-71)18-123-70(57(111)43(97)30(5-83)135-70)17-122-69(56(110)42(96)29(4-82)134-69)16-121-68(55(109)41(95)28(3-81)133-68)15-120-67(14-92)54(108)40(94)27(2-80)132-67/h26-66,79-119H,1-25H2/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52+,53-,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66-,67?,68?,69?,70?,71?,72-,73-,74-,75-,76-,77-,78+/m1/s1 |
InChI Key |
SWEPQNVTSHGQDC-RSCWCOJUSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO[C@]7([C@H]([C@@H]([C@H](O7)CO)O)O)CO[C@]8([C@H]([C@@H]([C@H](O8)CO)O)O)COC9([C@H]([C@@H]([C@H](O9)CO)O)O)COC1([C@H]([C@@H]([C@H](O1)CO)O)O)COC1([C@H]([C@@H]([C@H](O1)CO)O)O)COC1([C@H]([C@@H]([C@H](O1)CO)O)O)COC1([C@H]([C@@H]([C@H](O1)CO)O)O)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)COC9(C(C(C(O9)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-chloro-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B15362839.png)
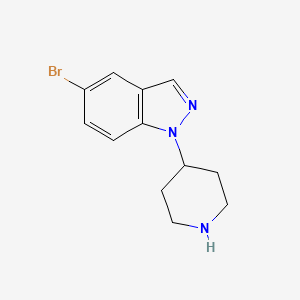
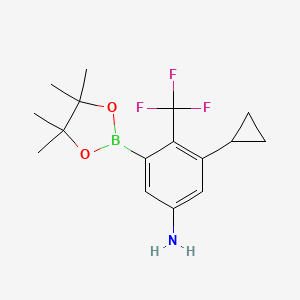
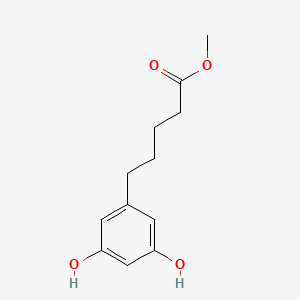
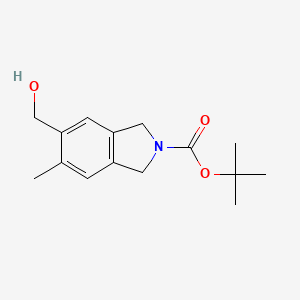

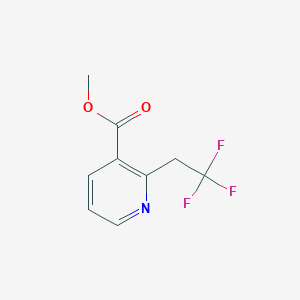
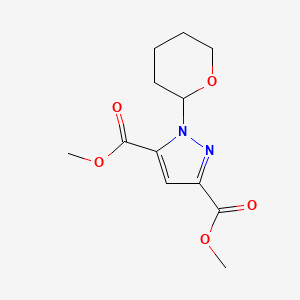
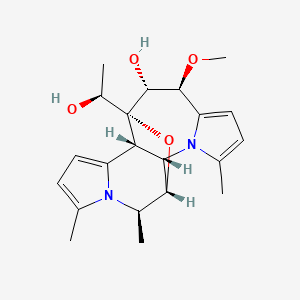
![1-(Benzyloxy)-4-[2-(cyclopropylmethoxy)ethyl]benzene](/img/structure/B15362884.png)
